molecular formula C12H11Cl2NO3 B253623 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

カタログ番号 B253623
分子量: 288.12 g/mol
InChIキー: YRDPULMRHBLXKG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one, also known as DCPIB, is a small molecule inhibitor of the volume-regulated anion channel (VRAC). This compound has gained attention in scientific research due to its potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke.

作用機序

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one acts as an inhibitor of the VRAC, which is a chloride channel that regulates cell volume. VRAC is involved in various physiological processes, including cell proliferation, migration, and apoptosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one blocks the function of VRAC, leading to cell volume dysregulation and ultimately cell death. This mechanism of action is believed to be responsible for the anti-cancer, cystic fibrosis, and neuroprotective effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.
Biochemical and Physiological Effects:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have various biochemical and physiological effects. In cancer cells, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one inhibits cell proliferation and migration by inducing cell cycle arrest and apoptosis. In cystic fibrosis models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one improves CFTR function and airway surface liquid volume. In stroke models, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one reduces brain damage and improves neurological function. These effects are believed to be due to the inhibition of VRAC by 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one.

実験室実験の利点と制限

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have low toxicity in animal models, making it a safe option for in vivo experiments.
However, there are also limitations to using 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one in lab experiments. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has poor solubility in water, which can make it difficult to administer in vivo. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to have off-target effects on other ion channels, which can complicate data interpretation.

将来の方向性

There are several future directions for research on 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. One area of research is the development of more potent and selective VRAC inhibitors. This could lead to the development of more effective therapies for cancer, cystic fibrosis, and stroke.
Another area of research is the investigation of the off-target effects of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one. Understanding these effects could help researchers interpret data more accurately and develop more specific inhibitors.
Finally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be studied in combination with other therapies to enhance their effectiveness. For example, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one could be combined with chemotherapy or radiation therapy to sensitize cancer cells to these treatments.
Conclusion:
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one is a small molecule inhibitor of the VRAC that has potential therapeutic applications in various diseases, including cancer, cystic fibrosis, and stroke. Its mechanism of action involves the inhibition of VRAC, which leads to cell volume dysregulation and ultimately cell death. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied and has a well-established mechanism of action, making it a promising option for future research.

合成法

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one can be synthesized through a multi-step process that involves the reaction of 2-chloroacetyl chloride with indole-2-carboxylic acid, followed by cyclization with ethylene glycol and chlorination with thionyl chloride. The final product is purified through column chromatography. This synthesis method has been optimized to produce high yields of 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one with high purity.

科学的研究の応用

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been extensively studied for its potential therapeutic applications. One of the major areas of research is cancer treatment. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to inhibit the proliferation and migration of cancer cells, including breast cancer, glioma, and prostate cancer cells. Additionally, 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising adjuvant therapy for cancer treatment.
Another area of research is cystic fibrosis. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to improve the function of the cystic fibrosis transmembrane conductance regulator (CFTR), which is defective in cystic fibrosis patients. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been found to improve airway surface liquid volume and mucociliary clearance in cystic fibrosis models, suggesting that it may be a potential therapeutic option for cystic fibrosis patients.
4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has also been studied for its potential neuroprotective effects in stroke. 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one has been shown to reduce brain damage and improve neurological function in animal models of stroke. This suggests that 4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one may be a potential therapeutic option for stroke patients.

特性

製品名

4',7'-dichloro-1'-ethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one

分子式

C12H11Cl2NO3

分子量

288.12 g/mol

IUPAC名

4//',7//'-dichloro-1//'-ethylspiro[1,3-dioxolane-2,3//'-indole]-2//'-one

InChI

InChI=1S/C12H11Cl2NO3/c1-2-15-10-8(14)4-3-7(13)9(10)12(11(15)16)17-5-6-18-12/h3-4H,2,5-6H2,1H3

InChIキー

YRDPULMRHBLXKG-UHFFFAOYSA-N

SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

正規SMILES

CCN1C2=C(C=CC(=C2C3(C1=O)OCCO3)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。